2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS-220 is a selective agonist of peroxisome proliferator-activated receptor alpha. It is known for its high subtype selectivity, with effective concentration values of 1.9×10^-8 M, 9.6×10^-6 M, and >10^-4 M for peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor gamma, and peroxisome proliferator-activated receptor delta, respectively . This compound is primarily used in research related to hyperlipidemia and metabolic disorders in type-2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS-220 involves the reaction of 2-methyl-c-5-[4-[5-methyl-2-(4-methylphenyl)-4-oxazolyl]butyl]-1,3-dioxane-r-2-carboxylic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of NS-220 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
NS-220 undergoes various chemical reactions, including:
Oxidation: NS-220 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NS-220 into reduced forms.
Substitution: NS-220 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NS-220 .
Scientific Research Applications
NS-220 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of peroxisome proliferator-activated receptor alpha agonists.
Biology: Investigated for its effects on cellular metabolism and lipid regulation.
Medicine: Explored for potential therapeutic applications in treating hyperlipidemia and type-2 diabetes.
Industry: Utilized in the development of new drugs targeting metabolic disorders
Mechanism of Action
NS-220 exerts its effects by selectively activating peroxisome proliferator-activated receptor alpha. This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased plasma triglyceride and glucose levels. The molecular targets include genes regulating lipid and glucose metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: Another peroxisome proliferator-activated receptor alpha agonist used to treat hyperlipidemia.
Gemfibrozil: A peroxisome proliferator-activated receptor alpha agonist with similar lipid-lowering effects.
Ciprofibrate: Known for its lipid-lowering properties and used in the treatment of hyperlipidemia.
Uniqueness of NS-220
NS-220 is unique due to its high subtype selectivity and potent effects on lipid and glucose metabolism. Its effective concentration values are significantly lower compared to other similar compounds, making it a highly efficient agonist for peroxisome proliferator-activated receptor alpha .
Properties
Molecular Formula |
C21H27NO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C21H27NO5/c1-14-8-10-17(11-9-14)19-22-18(15(2)27-19)7-5-4-6-16-12-25-21(3,20(23)24)26-13-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,23,24) |
InChI Key |
IMYPSTHZBIWMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCCCC3COC(OC3)(C)C(=O)O |
Synonyms |
2-methyl-c-5-(4-(5-methyl-2-(4-methylphenyl)-4-oxazolyl)butyl)-1,3-dioxane-r-2-carboxylic acid NS-220 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.